molecular formula CuSO4<br>CuO4S B158482 Copper sulfate CAS No. 10124-44-4

Copper sulfate

Cat. No. B158482
Key on ui cas rn: 10124-44-4
M. Wt: 159.61 g/mol
InChI Key: ARUVKPQLZAKDPS-UHFFFAOYSA-L
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Patent
US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
containing material
CONCENTRATION
Type
CONCENTRATION
Details
such as an ore, concentrate

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
containing material
CONCENTRATION
Type
CONCENTRATION
Details
such as an ore, concentrate

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
copper
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
ADDITION
Type
ADDITION
Details
containing material
CONCENTRATION
Type
CONCENTRATION
Details
such as an ore, concentrate

Outcomes

Product
Name
Type
product
Smiles
S(O)(O)(=O)=O
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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